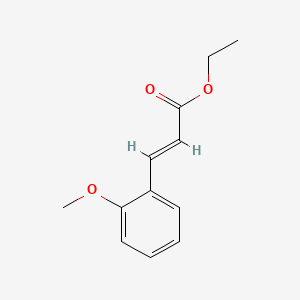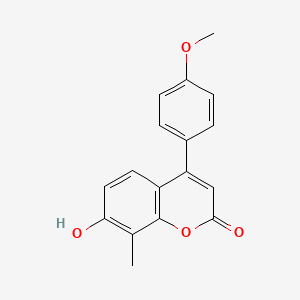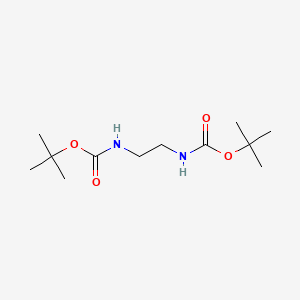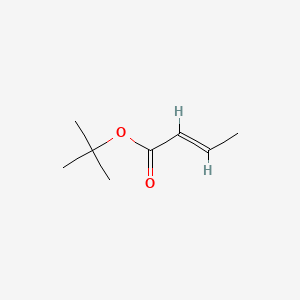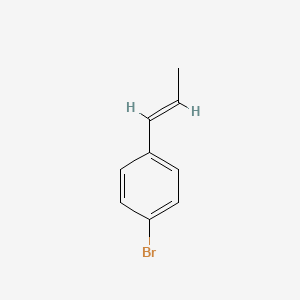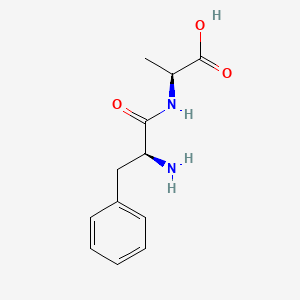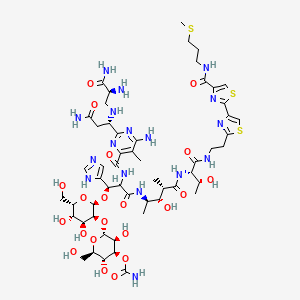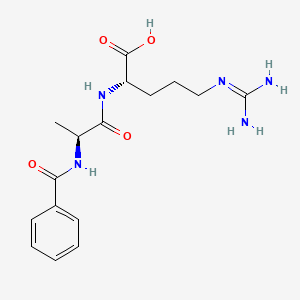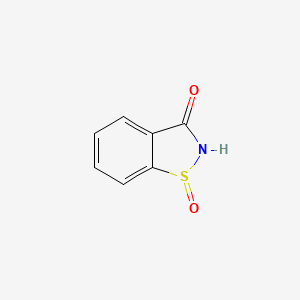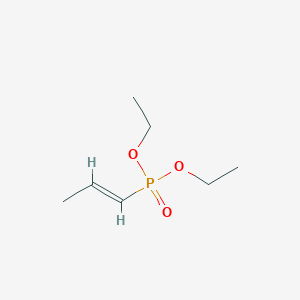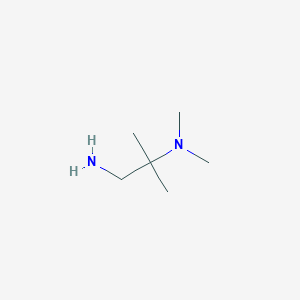
N2,N2,2-Trimethylpropane-1,2-diamine
Descripción general
Descripción
N2,N2,2-Trimethylpropane-1,2-diamine is a chemical compound that falls under the category of 1,2-diamines, which are characterized by having two nitrogen atoms separated by two carbon atoms. These compounds are known for their broad spectrum of biological activity and are found in many important compounds, including pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of diamines, including those similar to N2,N2,2-Trimethylpropane-1,2-diamine, is a topic of significant interest due to their applications in various fields. A novel strategy for synthesizing orthogonally protected diamines through nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes has been reported. This method utilizes copper thiophene-2-carboxylate as a catalyst and allows for the formation of 1,2-, 1,3-, and 1,4-diamines with protected amino groups . Additionally, N-[bis(trimethylsilyl)methyl]-1,2- and 1,3-diamines have been prepared from bis-imination reactions followed by reduction or from cyanoethylation followed by reduction of the nitrile group .
Molecular Structure Analysis
The molecular structure of diamine compounds can be quite variable. For instance, nickel(II) complexes with N1-isopropyl-2-methyl-1,2-propanediamine have been shown to exhibit different geometries, ranging from square planar to distorted trigonal bipyramidal and trans octahedral, depending on the specific complex . Similarly, the crystal structure of cis-di-isothiocyanatobis(N-methylpropane-1,3-diamine)nickel(II) revealed nearly octahedral coordination with cis-positioned thiocyanate groups .
Chemical Reactions Analysis
Diamines participate in various chemical reactions, including cycloadditions and complexation. For example, N-Methylidene[bis(trimethylsilyl)methyl]amine has been used as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes to produce β-lactams . In the context of complexation, nickel(II) iodide complexes with ethane-1,2-diamine and its derivatives have been synthesized and characterized, demonstrating different geometries and phase transitions upon heating .
Physical and Chemical Properties Analysis
The physical and chemical properties of diamines are influenced by their molecular structure and substituents. For instance, the stability of transition metal complexes with diamines can vary significantly, as seen in the study of 3,3,3-Trifluoro-N'-(3-trifluoromethylphenyl)-1,2-propanediamine and its derivatives. The stability constants of these complexes were determined, showing that the aliphatic amino group can be protonated in aqueous solutions, while the aromatic amino group remains unprotonated even in highly concentrated HCl . Additionally, the antibacterial activity of certain diamines has been investigated, with some compounds showing moderate activity .
Aplicaciones Científicas De Investigación
Synthesis of Diamines
Diamines serve as essential building blocks for synthesizing agrochemicals, drugs, and organic materials. A new strategy allows access to 1,2, 1,3, and 1,4 amido azides as orthogonally protected diamines based on the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes. This method involves the use of copper thiophene-2-carboxylate (CuTc) as a catalyst and leads to the formation of diamines with the amino groups protected orthogonally as an amide/carbamate and an azide (Wang et al., 2021).
Metal-catalyzed Diamination Reactions
The 1,2-diamine motif, present in numerous natural products with interesting biological activity and in many important pharmaceutical agents, is an attractive target for synthetic chemists. Recent advances in metal-catalyzed diamination reactions and their asymmetric variants suggest these structures will likely find extensive application in constructing natural products and drug molecules in the future (Cardona & Goti, 2009).
Covalent Functionalization of Nanodiamonds
Pristine nanodiamonds (ND) can be covalently functionalized with amines such as 1,12-diaminododecane (DAD) and poly(ethylene glycol) diamine (PEGDA) using a solvent-free methodology based on thermal activation of carboxylic groups at the ND surface. This process leads to an increased lipophilicity of the functionalized samples and introduces organic functional groups that change both the mass spectra and thermodesorption curves of ND (Basiuk et al., 2013).
Synthesis of Polyhydroxyurethanes
The synthesis of sustainable isocyanate-free polyurethane foams at room temperature through high conversion step growth polymerization of cyclic carbonates and diamines, including trimethylolpropane tris-carbonate and polypropylene oxide bis-carbonate copolymerized with EDR148 diamine, introduces an innovative method for creating polyhydroxyurethane (PHU) foams. This approach uses a poly(methylhydrogenosiloxane) as a blowing agent to foam the NIPU by reaction with diamines, leading to foams with unique mechanical and thermal insulating properties (Cornille et al., 2016).
Safety And Hazards
“N2,N2,2-Trimethylpropane-1,2-diamine” may be harmful by inhalation, in contact with skin, and if swallowed . It may cause irritation or burns to skin and eyes . Vapors may cause dizziness or suffocation . In case of contact with skin or eyes, it is recommended to wash with copious amounts of water and seek medical attention if irritation persists .
Propiedades
IUPAC Name |
2-N,2-N,2-trimethylpropane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2/c1-6(2,5-7)8(3)4/h5,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKZCRWFNSBIBEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429356 | |
| Record name | N~2~,N~2~,2-Trimethylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N2,N2,2-Trimethylpropane-1,2-diamine | |
CAS RN |
76936-44-2 | |
| Record name | N~2~,N~2~,2-Trimethylpropane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80429356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-amino-2-methylpropan-2-yl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



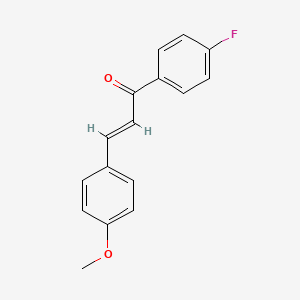
![N-[4-[(E)-2-nitroethenyl]phenyl]acetamide](/img/structure/B1336864.png)
![[(2E)-3,7-dimethylocta-2,6-dienyl] N-phenylcarbamate](/img/structure/B1336867.png)
